(3R,4S)-3,4-Dipropyl-1,2-dioxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3,4-Dipropyl-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Dipropyl-1,2-dioxetane typically involves the reaction of appropriate alkenes with peroxy acids. The process is stereospecific, ensuring the correct configuration of the product. Common reagents include meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid .
Industrial Production Methods
The stability and reactivity of these reagents make them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-Dipropyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the dioxetane ring into more stable structures.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be employed
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3R,4S)-3,4-Dipropyl-1,2-dioxetane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-Dipropyl-1,2-dioxetane involves the formation of reactive intermediates that can interact with various molecular targets. These interactions often lead to the formation of new chemical bonds or the cleavage of existing ones, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-Dipropyl-1,2-dioxetane
- (2S,3S)-2,3-Dipropyl-1,2-dioxetane
- (3R,4R)-3,4-Dipropyl-1,2-dioxetane
Uniqueness
(3R,4S)-3,4-Dipropyl-1,2-dioxetane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This stereochemistry can lead to different reaction pathways and products compared to its isomers .
Properties
CAS No. |
83929-09-3 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3S,4R)-3,4-dipropyldioxetane |
InChI |
InChI=1S/C8H16O2/c1-3-5-7-8(6-4-2)10-9-7/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
MPTCXCHFVQCTFK-OCAPTIKFSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@H](OO1)CCC |
Canonical SMILES |
CCCC1C(OO1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.